molecular formula C12H9ClN2O B8589824 4-(2-Chlorophenyl)-1-(hydroxymethyl)-1H-pyrrole-3-carbonitrile CAS No. 96571-93-6

4-(2-Chlorophenyl)-1-(hydroxymethyl)-1H-pyrrole-3-carbonitrile

Cat. No. B8589824
Key on ui cas rn: 96571-93-6
M. Wt: 232.66 g/mol
InChI Key: AYHFIVRTOCPROK-UHFFFAOYSA-N
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Patent
US04546099

Procedure details

60.8 g of 3-(2-chlorophenyl)-4-cyanopyrrole, 9.9 g of paraformaldehyde and 0.8 g of triethylamine are thoroughly mixed and and the mixture is then heated, with stirring, at a bath temperature of 90° C. The resultant melt is cooled to room temperature after 11/4 hours, when it congeals to a glass-like solid. Recrystallisation from toluene yields the title compound in the form of brownish crystals of m.p. 94°-97° C.
Quantity
60.8 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:12]([C:13]#[N:14])=[CH:11][NH:10][CH:9]=1.[CH2:15]=[O:16]>C(N(CC)CC)C>[OH:16][CH2:15][N:10]1[CH:11]=[C:12]([C:13]#[N:14])[C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])=[CH:9]1

Inputs

Step One
Name
Quantity
60.8 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=CNC=C1C#N
Name
Quantity
9.9 g
Type
reactant
Smiles
C=O
Name
Quantity
0.8 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
with stirring, at a bath temperature of 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
The resultant melt is cooled to room temperature after 11/4 hours, when it
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Recrystallisation from toluene

Outcomes

Product
Name
Type
product
Smiles
OCN1C=C(C(=C1)C#N)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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